2,2-dichloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide
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Overview
Description
- It contains an indole nucleus, which is a benzopyrrole derivative. The indole scaffold is found in various synthetic drug molecules and natural alkaloids.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- Now, let’s explore its preparation methods and industrial production.
2,2-dichloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- The compound can be synthesized from 2,6-dichloro-4-trifluoromethylaniline as the starting material.
- Through diazotization, we obtain the corresponding diazonium salt.
- The diazonium salt then undergoes condensation with diethyl cyanoacetate , leading to the formation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .
- Industrial production methods may involve variations of these steps, optimized for large-scale synthesis.
Chemical Reactions Analysis
- Major products formed from these reactions would depend on the specific conditions and reagents used.
2,2-dichloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide: can participate in various reactions:
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assessing its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer effects.
Industry: Evaluating its use in materials science or as a precursor for other chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the pathways through which it exerts its effects.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can highlight its uniqueness based on its specific substituents and functional groups.
Remember, this compound’s potential extends beyond what we’ve covered here, and ongoing research may reveal even more exciting applications
Properties
Molecular Formula |
C16H12Cl3N3O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,2-dichloro-N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c1-8-12(7-20)16(21-9(2)13(8)17)24-11-5-3-4-10(6-11)22-15(23)14(18)19/h3-6,14H,1-2H3,(H,22,23) |
InChI Key |
UFVOUCKPGOPXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)C(Cl)Cl)C#N |
Origin of Product |
United States |
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